molecular formula C24H22N2 B10913298 1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10913298
M. Wt: 338.4 g/mol
InChI Key: BBQKRCIHEJSGIS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of three phenyl groups, two of which are substituted with methyl groups at the para positions, and one at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 1,3-diketones. One common method is the reaction of 3-methylphenylhydrazine with 1,3-bis(4-methylphenyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, especially at the positions ortho and para to the methyl groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized pyrazoles.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural similarity to biologically active pyrazoles.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing biochemical pathways.

Comparison with Similar Compounds

    1-Phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the methyl group on the phenyl ring at position 1.

    1-(4-Methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: Has a methyl group at the para position instead of the meta position on the phenyl ring at position 1.

Uniqueness: 1-(3-Methylphenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The meta-substitution on the phenyl ring at position 1 can lead to different steric and electronic effects compared to para-substitution, affecting how the compound interacts with other molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22N2

Molecular Weight

338.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H22N2/c1-17-7-11-20(12-8-17)23-16-24(21-13-9-18(2)10-14-21)26(25-23)22-6-4-5-19(3)15-22/h4-16H,1-3H3

InChI Key

BBQKRCIHEJSGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC(=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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